molecular formula C26H16N6O8RuS2 B1278748 cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) CAS No. 141460-19-7

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Cat. No. B1278748
M. Wt: 705.6 g/mol
InChI Key: VMISXESAJBVFNH-UHFFFAOYSA-N
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Description

The compound of interest, cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), is a ruthenium(II) complex that has been extensively studied due to its role as a photosensitizer in dye-sensitized solar cells (DSSCs). This complex is known for its ability to absorb light and convert it into electrical energy when coupled with nanocrystalline TiO2 films .

Synthesis Analysis

The synthesis of cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) involves the preparation of ruthenium(II) complexes with various ligands, including isothiocyanate and carboxylated bipyridyl groups. These complexes are characterized by their absorption, luminescence, and redox behavior, which are crucial for their function as charge-transfer sensitizers .

Molecular Structure Analysis

Computational studies, such as density functional theory (DFT) calculations, have been employed to understand the ground and excited-state electronic structures of these ruthenium complexes. The molecular orbitals localized on the carboxylate groups of the bipyridyl ligands are energetically matched with the semiconductor valence band, while the lowest unoccupied molecular orbitals are above the conduction band edge and are bipyridine π* in character. This configuration suggests a strong binding affinity to TiO2 and efficient electron transfer capabilities .

Chemical Reactions Analysis

The primary chemical reaction of interest for this ruthenium complex is its ability to sensitize nanocrystalline TiO2, leading to the conversion of light to electricity. The complex acts as a charge-transfer sensitizer, absorbing photons and facilitating the transfer of electrons to the conduction band of TiO2, which is then used to generate an electric current .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are closely related to their thermal behavior and stability. Thermal analysis, including DTA/TG/DTG measurements, has been conducted to investigate the decomposition mechanism of the ruthenium complex. The activation energy and reaction order of the thermal decompositions have been calculated, providing insights into the stability and durability of the complex under various conditions .

Scientific Research Applications

Photovoltaic Applications

One of the primary applications of this ruthenium complex is in photovoltaic cells. It acts as an efficient photosensitizer for solar cells employing electrodeposited porous ZnO thin films. Studies have shown that this complex, compared to other dyes, offers better chemical compatibility with ZnO, leading to improved cell efficiency (Asdim et al., 2012). Additionally, it has been identified as an outstanding sensitizer for nanocrystalline titanium dioxide electrodes, unmatched by other known sensitizers (Nazeeruddin et al., 1993).

Photoelectrochemical Cells

This ruthenium complex has been used as an efficient sensitizer in photoelectrochemical cells based on nano-porous films (Tennakone et al., 1998). It facilitates the conversion of light to electricity in these cells, demonstrating its critical role in solar energy harvesting.

Charge Transfer Dynamics

The molecule's interaction with surfaces and its role in charge transfer processes have been extensively studied. For instance, research into the bonding geometry and electronic coupling of the complex adsorbed on rutile TiO2(110) surfaces provides insights into the nature of molecule-surface bonding (Mayor et al., 2008). Understanding these interactions is crucial for optimizing solar cell performance.

Hydrogen Production

Recent advancements include the use of this ruthenium complex for photocatalytic hydrogen evolution. Modified graphitic C3N4 with this complex has shown significantly superior activity in water splitting for hydrogen production (Chen et al., 2021). This application demonstrates the compound's potential in renewable energy technologies.

Electronic Structure Analysis

The compound's electronic structure has been the subject of various studies. For example, research on resonant inelastic X-ray scattering of the complex provides insights into the electronic structure of the complete molecule, which is crucial for understanding its photophysical properties (Temperton et al., 2019).

properties

InChI

InChI=1S/2C12H8N2O4.2CNS.Ru/c2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMISXESAJBVFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N6O8RuS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

CAS RN

141460-19-7
Record name Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fattori, LM Peter, SR Belding, RG Compton… - Journal of …, 2010 - Elsevier
The solar cell sensitizer cis-bis (isothiocyanato)-bis (2, 2′-bipyridyl-4, 4′ dicarboxylato)-ruthenium (II)(N719) is adsorbed and investigated at two electrode surfaces:(i) at a bare fluorine-doped tin oxide (FTO) and (ii) at a nano-particulate anatase (TiO2) film in contact with FTO. N719 is adsorbed from acetonitrile onto FTO surfaces giving poor quality partial or multi-layer coverage commencing at 10− 7M concentration. In contrast, from 50% acetonitrile 50% tBuOH solution of N719 Langmuirian adsorption occurs with well-defined …
Number of citations: 21 www.sciencedirect.com

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